molecular formula C20H29Cl3N6O2 B2521061 bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride CAS No. 2379945-77-2

bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride

Cat. No.: B2521061
CAS No.: 2379945-77-2
M. Wt: 491.84
InChI Key: WXOJZDXNUNAULJ-UHFFFAOYSA-N
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Description

Bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride: is a synthetic organic compound with the molecular formula C({20})H({29})Cl({3})N({6})O(_{2}) It is characterized by the presence of pyridine and pyrrolidine moieties, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride typically involves the following steps:

    Formation of Pyrrolidine-3-carboxamide: The initial step involves the reaction of pyrrolidine with a carboxylic acid derivative to form pyrrolidine-3-carboxamide.

    Introduction of Pyridin-2-yl Group: The pyridin-2-yl group is introduced through a nucleophilic substitution reaction, where pyridine is reacted with the pyrrolidine-3-carboxamide under controlled conditions.

    Formation of the Bis Compound: Two molecules of N-(pyridin-2-yl)pyrrolidine-3-carboxamide are then coupled to form the bis compound.

    Trihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, scaling up the production for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H({2})), potassium permanganate (KMnO(_{4}))

    Reduction: Sodium borohydride (NaBH({4}))

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine or pyridine rings

    Reduction: Reduced forms of the carboxamide group

    Substitution: New compounds with substituted pyridin-2-yl groups

Scientific Research Applications

Chemistry

In chemistry, bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in the synthesis of metal-organic frameworks and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its interactions with specific enzymes and receptors are of particular interest in the development of new pharmaceuticals.

Industry

In industrial applications, the compound’s stability and reactivity make it useful in the development of new materials and chemical processes. It can be used in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride involves its interaction with specific molecular targets. The pyridin-2-yl and pyrrolidine moieties allow it to bind to enzymes, receptors, and other proteins, modulating their activity. This binding can lead to changes in biochemical pathways, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)pyrrolidine-3-carboxamide: A precursor in the synthesis of the bis compound, with similar chemical properties but lacking the bis structure.

    Bis(N-(pyridin-2-yl)pyrrolidine-2-carboxamide): A structurally similar compound with the pyrrolidine ring substituted at a different position.

    Bis(N-(pyridin-3-yl)pyrrolidine-3-carboxamide): Another analog with the pyridine ring substituted at a different position.

Uniqueness

Bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride is unique due to its specific substitution pattern and the presence of the trihydrochloride salt. This enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

N-pyridin-2-ylpyrrolidine-3-carboxamide;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H13N3O.3ClH/c2*14-10(8-4-6-11-7-8)13-9-3-1-2-5-12-9;;;/h2*1-3,5,8,11H,4,6-7H2,(H,12,13,14);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOJZDXNUNAULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)NC2=CC=CC=N2.C1CNCC1C(=O)NC2=CC=CC=N2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29Cl3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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